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Compound of Interest

Compound Name: 7-Isocarapanaubine

Cat. No.: B170766 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure

elucidation of 7-Isocarapanaubine, a complex spiro-oxindole alkaloid. This document details

the spectroscopic data and experimental methodologies that were pivotal in determining its

unique molecular architecture, presenting the information in a clear and accessible format for

researchers in natural product chemistry and drug discovery.

Compound Overview
7-Isocarapanaubine is a natural product with the molecular formula C₂₃H₂₈N₂O₆ and a

molecular weight of 428.5 g/mol .[1] Its systematic IUPAC name is methyl

(1S,4aS,5aS,6S,10aS)-5',6'-dimethoxy-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-

octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate.[1] The elucidation of such a

complex structure relies on a synergistic application of various spectroscopic techniques and

detailed experimental procedures.

Spectroscopic Data for Structure Elucidation
The determination of the chemical structure of 7-Isocarapanaubine was achieved through a

combination of mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic

resonance (NMR) techniques. While the original specific data for 7-Isocarapanaubine is not

readily available in public databases, this guide presents a representative dataset based on

closely related spiro-oxindole alkaloids to illustrate the elucidation process.
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Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is fundamental in establishing the elemental

composition of a new compound. For a molecule with the formula C₂₃H₂₈N₂O₆, the expected

exact mass would be a key starting point.

Table 1: Representative High-Resolution Mass Spectrometry Data

Ion Calculated m/z Observed m/z

[M+H]⁺ 429.1975 429.1978

[M+Na]⁺ 451.1794 451.1797

Note: This data is representative and illustrates the expected precision for confirming the

molecular formula.

Infrared (IR) Spectroscopy
Infrared spectroscopy provides crucial information about the functional groups present in the

molecule.

Table 2: Representative Infrared Absorption Data

Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

~3400 Broad N-H stretch (oxindole)

~2950 Medium C-H stretch (aliphatic)

~1710 Strong C=O stretch (ester)

~1680 Strong C=O stretch (oxindole lactam)

~1620 Medium C=C stretch (aromatic)

~1250 Strong C-O stretch (ester and ether)

Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H and ¹³C NMR spectroscopy, along with 2D correlation experiments (like COSY, HSQC, and

HMBC), are the most powerful tools for piecing together the carbon skeleton and the relative

stereochemistry of the molecule.

Table 3: Representative ¹H NMR Chemical Shift Data (in CDCl₃)

Proton Assignment
(Hypothetical)

Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-5' ~6.8 s -

H-8' ~6.9 s -

N-H ~8.0 br s -

OCH₃ (ester) ~3.7 s -

OCH₃ (aromatic) ~3.9 s -

OCH₃ (aromatic) ~3.8 s -

H-1 ~4.5 q 6.5

CH₃-1 ~1.5 d 6.5

Table 4: Representative ¹³C NMR Chemical Shift Data (in CDCl₃)

Carbon Assignment (Hypothetical) Chemical Shift (δ, ppm)

C=O (lactam) ~178

C=O (ester) ~170

C-5', C-6' (aromatic, oxygenated) ~145-150

C-4', C-7', C-8', C-9' (aromatic) ~110-130

Spiro Carbon (C-3') ~70-75

OCH₃ ~55-60

Aliphatic carbons ~20-60
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Experimental Protocols
The following sections describe the generalized experimental procedures for the isolation and

structural analysis of a novel alkaloid like 7-Isocarapanaubine from a plant source.

Isolation of 7-Isocarapanaubine
A typical isolation workflow for alkaloids from a plant source, such as a species of the

Rauwolfia genus, is outlined below.
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Figure 1. General workflow for the isolation of 7-Isocarapanaubine.
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Extraction: The dried and powdered plant material is exhaustively extracted with methanol at

room temperature. The solvent is then removed under reduced pressure to yield a crude

extract.

Acid-Base Partitioning: The crude extract is dissolved in a 5% aqueous hydrochloric acid

solution and washed with a nonpolar solvent (e.g., hexane) to remove fats and waxes. The

acidic aqueous layer is then basified with ammonium hydroxide to a pH of approximately 9-

10 and extracted with a chlorinated solvent (e.g., dichloromethane) to isolate the crude

alkaloid fraction.

Chromatographic Purification: The crude alkaloid fraction is subjected to column

chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., chloroform-

methanol). Fractions are monitored by thin-layer chromatography (TLC).

Final Purification: Fractions containing the compound of interest are combined and further

purified by preparative high-performance liquid chromatography (HPLC) to yield the pure 7-
Isocarapanaubine.

Structure Elucidation Methodology
The logical process for determining the structure of the isolated compound is depicted below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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